1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one
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Overview
Description
1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one is a complex organic compound that features a benzothiazole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one typically involves a multi-step procedure. One common method includes the condensation of 6-methyl-1,3-benzothiazol-2-amine with piperazine, followed by the reaction with 2-bromo-1-phenylethanone under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or toluene, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of alkylated benzothiazole derivatives.
Scientific Research Applications
1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of 1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one involves its interaction with various molecular targets. The compound acts as an antagonist at dopamine and serotonin receptors, which are crucial in regulating mood and behavior. This interaction can modulate neurotransmitter levels in the brain, leading to its potential therapeutic effects in treating psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares a similar structure but lacks the phenylethanone moiety.
6-methyl-1,3-benzothiazol-2-amine: A precursor in the synthesis of the target compound.
2-bromo-1-phenylethanone: Another precursor used in the synthesis.
Uniqueness
1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one is unique due to its combined benzothiazole and piperazine structure, which imparts distinct biological activities. Its ability to interact with multiple neurotransmitter receptors sets it apart from other similar compounds, making it a valuable candidate for drug development .
Properties
IUPAC Name |
1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-15-7-8-17-18(13-15)25-20(21-17)23-11-9-22(10-12-23)19(24)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVHKNJRXKGXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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